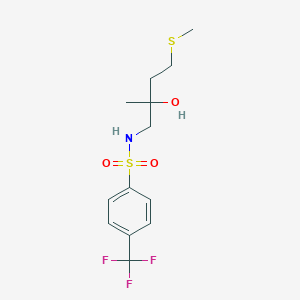

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzene ring and a complex N-substituent containing a hydroxy (-OH), methylthio (-SCH₃), and branched alkyl chain. The hydroxy group may improve solubility, while the methylthio moiety could modulate lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO3S2/c1-12(18,7-8-21-2)9-17-22(19,20)11-5-3-10(4-6-11)13(14,15)16/h3-6,17-18H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDOAQXIZFPWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of the Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)benzenesulfonyl chloride by reacting 4-(trifluoromethyl)benzenesulfonic acid with thionyl chloride.

Formation of the Sulfonamide: The intermediate is then reacted with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy-methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the hydroxy-methylthio group can participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzenesulfonamides to highlight differences in synthesis, physicochemical properties, and biological activity:

Table 1: Structural and Functional Comparison

Key Insights :

Synthesis: The target compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution for the methylthio group and hydroxylation, similar to methods in (e.g., Friedel-Crafts acylation and hydrazide formation). In contrast, compound 2e () is synthesized via enantioselective copper-catalyzed cyanation, achieving high yields (97%) and enantiomeric purity (93% ee), suggesting advanced catalytic methods for similar derivatives .

The trifluoromethyl group, common to the target compound and 2e, is known to enhance metabolic stability and binding to hydrophobic pockets in proteins .

For example, COL3A1 inhibitors () with trifluoromethyl groups exhibit anti-metastatic activity, and cyclohexyl derivatives () are used in autoimmune disorders . The methylthio group in the target compound may confer unique reactivity (e.g., susceptibility to oxidation), which could be leveraged in prodrug design or targeted drug delivery .

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide, a compound with a complex chemical structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Research indicates that compounds with similar structures often exhibit antimicrobial , anti-inflammatory , and anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, potentially leading to improved bioactivity.

-

Antimicrobial Activity :

- Compounds containing sulfonamide moieties are recognized for their antibacterial properties. The presence of the trifluoromethyl group may enhance this activity by affecting the compound's interaction with bacterial enzymes.

-

Anti-inflammatory Effects :

- Similar derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways.

-

Anticancer Potential :

- The compound's structure suggests possible interactions with cellular pathways involved in cancer proliferation. Notably, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study assessing the biological activity of related sulfonamide derivatives reported that compounds exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and A549. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10.5 |

| Compound B | A549 | 15.3 |

| N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide | TBD |

These findings suggest that the biological activity may be concentration-dependent and vary based on structural modifications.

Case Studies

-

Anticancer Activity :

- In a recent study, a series of sulfonamide derivatives were synthesized and tested for their antiproliferative effects. The results indicated that modifications in the side chains significantly impacted their efficacy against human cancer cell lines, with some derivatives achieving IC50 values below 10 µM.

-

Inflammation Modulation :

- Another study evaluated the anti-inflammatory potential of related compounds in an animal model of arthritis. The administration of these compounds resulted in a marked reduction in inflammatory markers, supporting their potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for determining the crystal structure of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide?

- Methodological Answer : Single-crystal X-ray diffraction remains the gold standard. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals. Ensure proper data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For structural validation, cross-reference with computational models (e.g., DFT) to confirm bond lengths and angles .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize the compound’s functional groups?

- Methodological Answer :

- NMR : Focus on NMR to track the trifluoromethyl group (δ ≈ -60 to -70 ppm) and NMR for the hydroxy (δ 1.5–2.5 ppm) and methylthio (δ 2.1–2.3 ppm) groups. Use deuterated DMSO as a solvent to resolve exchangeable protons.

- IR : Identify sulfonamide S=O stretching (1350–1150 cm) and O–H stretching (3200–3600 cm). Compare with literature spectra of analogous benzenesulfonamides .

Q. What synthetic strategies are effective for introducing the methylthio and hydroxy substituents?

- Methodological Answer :

- Methylthio Group : Use thiol-ene "click" chemistry or nucleophilic substitution with methylthiolate.

- Hydroxy Group : Protect the hydroxyl moiety during synthesis (e.g., silyl ethers) to prevent unwanted side reactions. Final deprotection can be achieved via mild acidic conditions (e.g., TBAF) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence intermolecular interactions in crystallographic packing?

- Methodological Answer : The CF group enhances lipophilicity and stabilizes crystal lattices via weak F···H interactions. Use Hirshfeld surface analysis to quantify these interactions. Compare packing motifs with non-fluorinated analogs to isolate CF-specific effects .

Q. What computational methods resolve discrepancies between experimental and theoretical data (e.g., bond angles, torsional strain)?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the equilibrium geometry. Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density at critical points. Discrepancies >5% may indicate experimental artifacts (e.g., disorder) requiring re-refinement .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s bioactivity?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with varying substituents (e.g., replacing CF with Cl or CH).

- Assays : Test inhibition against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Corrogate activity with lipophilicity (logP) and steric parameters (Taft’s ) .

Q. What strategies mitigate degradation pathways under physiological conditions (e.g., hydrolysis of the sulfonamide bond)?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Stabilize the sulfonamide via electron-withdrawing substituents (e.g., nitro groups) or steric shielding. Compare degradation kinetics with analogs lacking the hydroxy group .

Q. How can NMR crystallography address ambiguities in proton positioning near the hydroxy and methylthio groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.